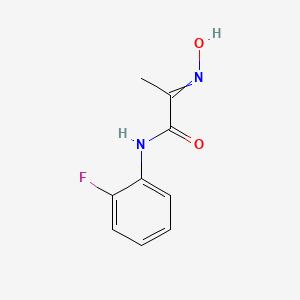![molecular formula C22H19NO3 B14398111 Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate CAS No. 89668-05-3](/img/structure/B14398111.png)
Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate is a complex organic compound that features a benzoate ester linked to a substituted prop-2-en-1-yl group. This compound is of interest due to its unique structural properties, which include both aromatic and heterocyclic components, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate typically involves multiple steps. One common method starts with the esterification of benzoic acid to form methyl benzoate. This is followed by a series of reactions to introduce the 3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl group. Key steps may include:
Esterification: Benzoic acid reacts with methanol in the presence of an acid catalyst to form methyl benzoate.
Aldol Condensation:
Oxidation and Reduction: Various oxidation and reduction steps may be required to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting double bonds to single bonds.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, where electrophilic or nucleophilic substitution can introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one: Shares the core structure but lacks the benzoate ester group.
Methyl 3-phenylprop-2-enoate: Similar ester functionality but lacks the pyridinyl group.
Pyridin-3-ylprop-2-en-1-one: Contains the pyridinyl and prop-2-en-1-one moieties but lacks the phenyl group.
Uniqueness
Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate is unique due to its combination of aromatic, heterocyclic, and ester functionalities, which confer distinct chemical reactivity and potential for diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
89668-05-3 |
|---|---|
Fórmula molecular |
C22H19NO3 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
methyl 2-(3-phenyl-3-pyridin-3-ylprop-2-enoxy)benzoate |
InChI |
InChI=1S/C22H19NO3/c1-25-22(24)20-11-5-6-12-21(20)26-15-13-19(17-8-3-2-4-9-17)18-10-7-14-23-16-18/h2-14,16H,15H2,1H3 |
Clave InChI |
UJVHTSRTTZLQJK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1OCC=C(C2=CC=CC=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
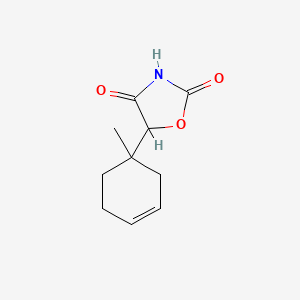
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)

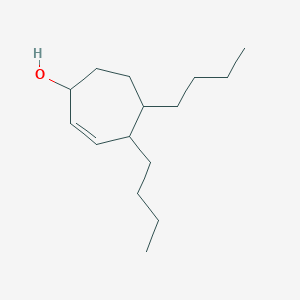

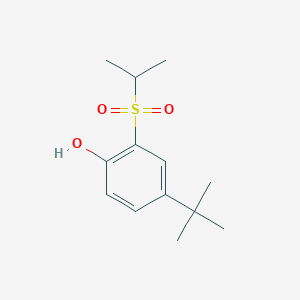
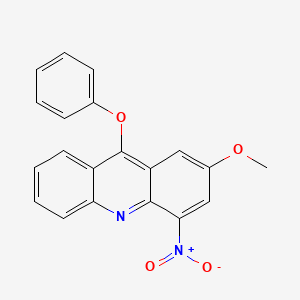
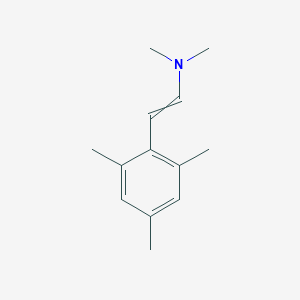
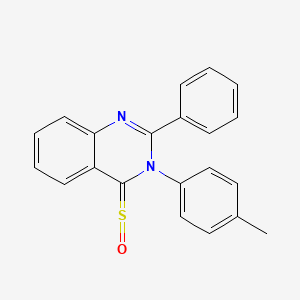
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
